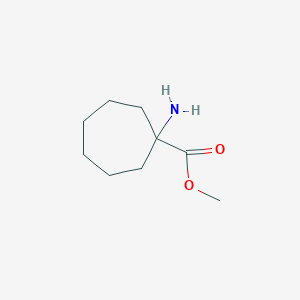

Methyl 1-aminocycloheptanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-aminocycloheptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-8(11)9(10)6-4-2-3-5-7-9/h2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZHQNYVDQMZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 1-aminocycloheptanecarboxylate

Introduction: The Significance of Cyclic Amino Acid Scaffolds

In the landscape of modern drug discovery and materials science, non-proteinogenic amino acids serve as invaluable building blocks for constructing molecules with novel therapeutic properties and functionalities. Among these, cyclic amino acids are of particular interest as they introduce conformational rigidity and unique three-dimensional topologies into peptide and small molecule structures. Methyl 1-aminocycloheptanecarboxylate, a derivative of the seven-membered carbocyclic amino acid, is a key synthetic intermediate. Its constrained, yet flexible, cycloheptyl ring system allows for the exploration of chemical space not accessible with linear or smaller cyclic analogues, making it a valuable scaffold for developing novel pharmaceuticals and research chemicals.

This guide provides an in-depth exploration of a robust and field-proven methodology for the synthesis of Methyl 1-aminocycloheptanecarboxylate. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed, step-by-step experimental protocol, and outline a comprehensive characterization strategy to validate the final product's identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation of this important chemical entity.

Part 1: The Synthetic Pathway: A Two-Step Approach

The synthesis of Methyl 1-aminocycloheptanecarboxylate is most effectively achieved through a two-stage process. First, the core amino acid, 1-aminocycloheptanecarboxylic acid, is prepared from a readily available starting material, cycloheptanone, via the Strecker amino acid synthesis.[1][2][3] This is followed by a classic Fischer esterification to yield the desired methyl ester.[4][5] This pathway is selected for its reliability, scalability, and use of well-understood, high-yielding reactions.

Logical Framework of the Synthesis

The diagram below illustrates the logical flow from the starting material to the final product, highlighting the key transformations involved.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 1-aminocycloheptanecarboxylate

Introduction: The Significance of a Cyclic Amino Acid Ester

Methyl 1-aminocycloheptanecarboxylate is a non-proteinogenic α-amino acid ester. Its structure, featuring a seven-membered carbocyclic ring, imparts unique conformational properties that are of significant interest in medicinal chemistry and organic synthesis. Unlike linear amino acids, the cycloheptyl scaffold restricts the molecule's flexibility, which can be a crucial design element for targeting specific protein binding sites or for use as a constrained building block in the synthesis of complex molecules.[1] As an ester, it serves as a protected form of the parent carboxylic acid, facilitating reactions and enhancing solubility in organic media. This guide provides a detailed examination of its core physicochemical properties, offering both established data and field-proven experimental protocols for their determination.

Core Physicochemical Profile

A molecule's behavior in both chemical and biological systems is dictated by its physicochemical properties. Understanding these parameters is the first step in rational drug design and process development.

Data Summary

| Property | Value | Source / Comment |

| IUPAC Name | methyl 1-aminocycloheptane-1-carboxylate | [1] |

| CAS Number | 183429-63-2 (Free Base) | [2] |

| 92398-50-0 (Hydrochloride Salt) | [1] | |

| Molecular Formula | C₉H₁₇NO₂ | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Physical State | Not explicitly documented; likely a liquid or low-melting solid at STP. | Inferred from similar structures. |

| Melting Point | Experimental data not readily available. | Determination is crucial for purity assessment. |

| Boiling Point | Experimental data not readily available. | Important for purification via distillation. |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents. The hydrochloride salt is expected to have higher aqueous solubility. | [3][4] |

| pKa | Experimental data not readily available. The primary basic center is the amine group. | Essential for understanding ionization state at physiological pH. |

| logP (Octanol/Water) | Experimental data not readily available. | Key indicator of lipophilicity and potential membrane permeability. |

In-Depth Analysis of Key Properties

Acidity and Basicity: The pKa Value

The ionization state of a molecule at a given pH is governed by its pKa value(s). For Methyl 1-aminocycloheptanecarboxylate, the primary ionizable group is the primary amine (-NH₂). This group's basicity is fundamental to the molecule's interaction with biological targets and its behavior in different solvent systems. At physiological pH (~7.4), the amine group will be predominantly protonated (-NH₃⁺), rendering the molecule cationic. Accurately determining the pKa is therefore non-negotiable for any formulation or in-vitro studies.

Potentiometric titration is the gold-standard method for pKa determination due to its simplicity, low cost, and high accuracy.[5] The principle involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The resulting titration curve reveals the pH at which the ionizable group is 50% protonated and 50% deprotonated; this inflection point is, by definition, the pKa.[6]

-

System Preparation:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings.[7]

-

Prepare a standardized solution of 0.1 M NaOH.

-

Accurately weigh and dissolve a known quantity of Methyl 1-aminocycloheptanecarboxylate hydrochloride in deionized water to create a solution of known concentration (e.g., 0.1 M).

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.2 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue this process until the pH has risen significantly, well past the expected equivalence point (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the equivalence point (the point of steepest slope).

-

The pKa is the pH at the half-equivalence point (the pH at which half the volume of NaOH required to reach the equivalence point has been added). This point corresponds to the flattest region of the buffer zone on the sigmoid curve.[6][8]

-

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity: The Partition Coefficient (logP)

Lipophilicity, the affinity of a molecule for a lipid-like (nonpolar) environment, is one of the most critical parameters in drug development. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. The logarithmic form, logP, is universally used.[9] A balanced logP is essential for oral drugs, as it influences solubility, absorption, distribution, metabolism, and excretion (ADME).

The Shake-Flask method is the traditional and most reliable technique for measuring logP.[9] It directly measures the partitioning of the solute between two immiscible liquid phases. Its directness provides a high degree of trustworthiness, making it the benchmark against which other methods, like HPLC, are often calibrated. For a novel compound, establishing this baseline experimental value is a crucial first step.

-

System Preparation:

-

Prepare a phosphate buffer solution at a pH where the analyte is in its neutral (un-ionized) form. For this molecule, a high pH (e.g., pH > 10) would be required to ensure the amine is deprotonated. Alternatively, use pure deionized water if the goal is to measure the logP of the free base itself.

-

Saturate n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate overnight. This pre-equilibration is critical to prevent volume changes during the experiment.

-

Prepare a stock solution of Methyl 1-aminocycloheptanecarboxylate in the pre-saturated n-octanol.

-

-

Partitioning:

-

Combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning and ensure equilibrium is reached.

-

Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

-

-

Quantification and Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC-MS). A calibration curve must be generated for the chosen method.

-

Calculate the logP using the formula: logP = log₁₀([Analyte]ₙ₋ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ) .[9]

-

Caption: Workflow for logP determination via the Shake-Flask method.

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While specific spectra for this compound are not publicly available, its expected profile can be predicted based on fundamental principles.

-

¹H NMR (Proton NMR):

-

-OCH₃ (Methyl Ester): A sharp singlet is expected around 3.6-3.8 ppm.[10]

-

-NH₂ (Amine): A broad singlet, typically between 1.5-3.0 ppm. Its chemical shift is highly dependent on solvent and concentration.

-

Cycloheptyl Protons: A complex series of overlapping multiplets would appear in the upfield region, likely between 1.4-2.2 ppm. The lack of symmetry in the ring would make these signals difficult to resolve individually without advanced 2D NMR techniques.[11]

-

-

¹³C NMR (Carbon NMR):

-

C=O (Ester Carbonyl): A signal in the downfield region, approximately 170-175 ppm.[12]

-

C-N (Quaternary Carbon): The carbon atom attached to both the amine and the ester group would appear around 55-65 ppm.

-

-OCH₃ (Methyl Carbon): A signal around 50-55 ppm.

-

Cycloheptyl Carbons: Multiple signals in the 20-40 ppm range.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A moderate, broad absorption in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (aliphatic C-H).

-

C=O Stretch: A strong, sharp absorption around 1730-1750 cm⁻¹, indicative of the ester carbonyl group.[12]

-

C-O Stretch: A strong signal in the 1150-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at m/z = 171.

-

Fragmentation: A prominent fragment would be the loss of the methoxycarbonyl group (-COOCH₃), resulting in a peak at m/z = 112.

-

Conclusion

Methyl 1-aminocycloheptanecarboxylate is a molecule with significant potential as a synthetic intermediate. Its physicochemical properties, particularly its pKa and logP, are the primary determinants of its behavior in chemical and biological environments. While specific experimental data for this compound is sparse in the public domain, this guide provides the authoritative framework and validated protocols necessary for its comprehensive characterization. The methodologies outlined herein empower researchers to generate the reliable data needed to advance its application in drug discovery and beyond.

References

-

Scribd. Determination of The Pka Values of An Amino Acid. [Link]

-

PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. [Link]

-

National Institutes of Health (NIH). New experimental melting properties as access for predicting amino-acid solubility. [Link]

-

National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. [Link]

-

eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link]

-

DEPARTMENT OF BIOTECHNOLOGY. Titration curve of an Amino Acid. [Link]

-

Studylib. Amino Acid Titration: Concentration & pKa Determination. [Link]

-

ChemBK. methyl 4-aminocyclohexane-1-carboxylate. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Semantic Scholar. Solubility of amino acids in mixed solvent systems.[Link]

-

PubChem. Methyl 1-aminocyclopropanecarboxylate. [Link]

-

PubChem. Methyl 1-aminocyclopropane-1-carboxylate hydrochloride. [Link]

-

Organic & Biomolecular Chemistry. Experimental lipophilicity scale for coded and noncoded amino acid residues. [Link]

-

PubMed. Predicting Distribution Coefficients (LogD) of Cyclic Peptides Using Molecular Dynamics Simulations. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

-

eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

Sources

- 1. Methyl 1-aminocycloheptanecarboxylate hydrochloride [synhet.com]

- 2. 183429-63-2|Methyl 1-aminocycloheptanecarboxylate|BLD Pharm [bldpharm.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. Solubility of amino acids in mixed solvent systems. | Semantic Scholar [semanticscholar.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 7. studylib.net [studylib.net]

- 8. scribd.com [scribd.com]

- 9. acdlabs.com [acdlabs.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to Methyl 1-aminocycloheptanecarboxylate Hydrochloride: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and development, cyclic amino acids represent a pivotal class of building blocks. Their inherent conformational constraints offer a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds, enhancing potency, selectivity, and metabolic stability.[1] This guide provides a comprehensive technical overview of a specific non-proteinogenic amino acid derivative, Methyl 1-aminocycloheptanecarboxylate hydrochloride (CAS No: 92398-50-0).

While specific peer-reviewed experimental data for this exact molecule is not extensively available in the public domain, this document will leverage established chemical principles and data from closely related analogs to provide a robust guide for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, propose a detailed synthetic route, predict its spectral characteristics, and explore its potential applications in medicinal chemistry.

Physicochemical Properties

The hydrochloride salt of Methyl 1-aminocycloheptanecarboxylate is expected to be a white to off-white crystalline solid, a common characteristic of amine hydrochlorides which enhances their stability and water solubility.[2] The key identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 92398-50-0 | [1] |

| IUPAC Name | methyl 1-aminocycloheptane-1-carboxylate;hydrochloride | [1] |

| PubChem CID | 42614177 | [1] |

| Molecular Formula | C₉H₁₈ClNO₂ | Derived |

| Molecular Weight | 207.70 g/mol | Derived |

| Canonical SMILES | COC(=O)C1(N)CCCCCC1.Cl | [1] |

Note: The molecular formula and weight are derived from the structure.

Synthesis and Mechanism

The synthesis of Methyl 1-aminocycloheptanecarboxylate hydrochloride can be logically approached through a two-step process starting from the parent amino acid, 1-aminocycloheptanecarboxylic acid. This involves an esterification reaction followed by the formation of the hydrochloride salt.

Proposed Synthetic Pathway

Caption: Proposed synthesis of Methyl 1-aminocycloheptanecarboxylate hydrochloride.

Step-by-Step Experimental Protocol

Part 1: Fischer Esterification of 1-Aminocycloheptanecarboxylic Acid

The Fischer esterification is a classic and reliable method for the conversion of carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3][4][5]

-

Materials:

-

1-Aminocycloheptanecarboxylic acid

-

Anhydrous Methanol (large excess, to serve as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add 1-aminocycloheptanecarboxylic acid and a large excess of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated H₂SO₄) dropwise with stirring.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the washing until no more gas evolves.

-

Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Methyl 1-aminocycloheptanecarboxylate as an oil or low-melting solid.

-

Part 2: Formation of the Hydrochloride Salt

The formation of the hydrochloride salt is typically achieved by treating the free amine with hydrochloric acid in an anhydrous solvent.[6]

-

Materials:

-

Crude Methyl 1-aminocycloheptanecarboxylate

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid solution in diethyl ether (commercially available) or anhydrous HCl gas

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve the crude Methyl 1-aminocycloheptanecarboxylate in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether dropwise with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the product under vacuum to obtain pure Methyl 1-aminocycloheptanecarboxylate hydrochloride.

-

Analytical Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following characterization data is predicted based on the known spectral properties of similar α-amino acid esters and cyclic alkanes.[7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the methoxy group, the protons on the cycloheptane ring, and the ammonium protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.8 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |

| ~1.5 - 2.2 | Multiplet | 12H | -CH₂- (cycloheptane) | Broad multiplet for the cycloheptane ring protons. |

| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ | Exchangeable protons of the ammonium group, often broad. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carbonyl carbon, the methoxy carbon, the quaternary carbon, and the carbons of the cycloheptane ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O | Typical chemical shift for an ester carbonyl. |

| ~65 | C-NH₃⁺ | Quaternary carbon attached to the amino group. |

| ~53 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~25 - 40 | -CH₂- (cycloheptane) | Multiple signals expected for the cycloheptane ring carbons. |

FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[8]

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000 - 2800 | N-H stretch | -NH₃⁺ (ammonium) |

| ~2930, ~2860 | C-H stretch | Aliphatic |

| ~1740 | C=O stretch | Ester |

| ~1600 | N-H bend | -NH₃⁺ (ammonium) |

| ~1200 | C-O stretch | Ester |

Mass Spectrometry (Predicted)

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to the free base after the loss of HCl. The fragmentation pattern would likely involve the loss of the methoxycarbonyl group or cleavage of the cycloheptane ring.[9]

-

Expected Molecular Ion (as free base) [M]⁺: m/z = 171.12

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 140.

-

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 112.

-

Cleavage of the cycloheptane ring.

-

Applications in Drug Development

Cyclic α-amino acids are valuable scaffolds in medicinal chemistry due to their ability to impart conformational rigidity to peptide and small molecule drugs.[10][11] This can lead to improved binding affinity for their biological targets and enhanced resistance to enzymatic degradation.

-

Peptidomimetics: Incorporation of Methyl 1-aminocycloheptanecarboxylate into a peptide backbone can induce specific turns or kinks, mimicking the secondary structure of natural peptides.[12] This is a crucial strategy in the design of enzyme inhibitors and receptor agonists or antagonists.

-

Constrained Scaffolds: The cycloheptyl ring provides a rigid scaffold upon which other functional groups can be appended in a well-defined spatial orientation. This is advantageous for optimizing interactions with a protein's binding pocket.

-

Improved Pharmacokinetic Properties: The introduction of such a non-natural amino acid can block metabolic pathways that would otherwise lead to the rapid degradation of a drug molecule, thereby increasing its half-life in the body.

The workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Workflow for the application of the title compound in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 1-aminocycloheptanecarboxylate hydrochloride is not publicly available, general precautions for handling similar chemical compounds should be followed. It is expected to be an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 1-aminocycloheptanecarboxylate hydrochloride is a valuable, albeit not widely documented, building block for medicinal chemistry. Its cyclic nature offers a strategic advantage in the design of conformationally constrained molecules with potentially improved pharmacological profiles. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted analytical data to aid researchers in its synthesis and application. As with any chemical compound, proper safety precautions should be observed during its handling and use. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its full potential in the development of novel therapeutics.

References

-

ResearchGate. Selected examples of α,α-disubstituted cyclic amino acids in drug design. Available from: [Link]

-

Taylor & Francis Online. Bioactive cyclic molecules and drug design. Available from: [Link]

-

MolecularCloud. What Are Cyclic Amino Acids and Their Applications? Available from: [Link]

-

ResearchGate. Cyclic tailor-made amino acids in the design of modern pharmaceuticals. Available from: [Link]

-

RSC Publishing. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Available from: [Link]

-

PubMed Central. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Available from: [Link]

-

University of Alberta Libraries. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

-

Chemaxon Docs. NMR Predictor. Available from: [Link]

-

ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available from: [Link]

-

Google Patents. United States Patent. Available from: [Link]

- Google Patents. Process for the preparation of 1-aminocyclopropane carboxylic acid hydrochloride.

- Google Patents. Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.

-

OSTI.GOV. The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. Available from: [Link]

-

PubMed. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

-

PROSPRE. 1 H NMR Predictor. Available from: [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link]

- Google Patents. Production method for 1–amino cyclopropane carboxylic acid nonhydrate.

- Google Patents. Amino acid methyl ester hydrochloride preparation.

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

Journal of the American Chemical Society. The Mass Spectra of the α-Amino Acids. Available from: [Link]

-

PubChem. 1-Aminocycloheptanecarboxylic acid. Available from: [Link]

-

Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. Available from: [Link]

-

ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Available from: [Link]

-

Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available from: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

-

bioRxiv. MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. Available from: [Link]

-

ResearchGate. How to make a salt of a novel compound? Available from: [Link]

-

PubMed Central. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Available from: [Link]

-

USPTO. Application Data. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. Table 1 . FT-IR data for α-amino acids and their complexes (cm −1 ). Available from: [Link]

- Google Patents. Process for the preparation of amino methyl cyclo alkane acetic acids.

- Google Patents. Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

ResearchGate. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available from: [Link]

-

California Institute of Technology. IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. Available from: [Link]

-

Chemistry LibreTexts. Making Esters From Carboxylic Acids. Available from: [Link]

-

PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]

- Google Patents. method for salt preparation.

-

Reddit. FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. Available from: [Link]

-

Taylor & Francis Online. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]

- 12. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Methyl 1-aminocycloheptane-1-carboxylate Hydrochloride (CAS Number: 92398-50-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-aminocycloheptane-1-carboxylate hydrochloride, registered under CAS number 92398-50-0, is a cyclic α-amino acid ester that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its rigid cycloheptyl scaffold provides a unique three-dimensional framework that is of increasing interest in the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical information, synthesis, potential applications, and analytical characterization of this compound, offering insights for its effective utilization in research and drug development.

Chemical Identity and Properties

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 92398-50-0 | N/A |

| Chemical Name | methyl 1-aminocycloheptane-1-carboxylate hydrochloride | N/A |

| Molecular Formula | C₉H₁₈ClNO₂ | |

| Molecular Weight | 207.7 g/mol | |

| MDL Number | MFCD09834112 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

Synthesis and Manufacturing

The synthesis of methyl 1-aminocycloheptane-1-carboxylate hydrochloride typically involves a two-step process: the synthesis of the parent amino acid, 1-aminocycloheptane-1-carboxylic acid, followed by its esterification.

Part 1: Synthesis of 1-Aminocycloheptane-1-carboxylic Acid

Two classical methods for the synthesis of α-amino acids, the Strecker synthesis and the Bucherer-Bergs reaction, are applicable for the preparation of 1-aminocycloheptane-1-carboxylic acid from cycloheptanone.

The Strecker synthesis is a versatile method for producing α-amino nitriles from an aldehyde or ketone, which are then hydrolyzed to the corresponding amino acid.

Cycloheptanone [label="Cycloheptanone"]; Iminium_ion [label="Iminium Ion"]; Amino_nitrile [label="α-Amino Nitrile"]; Amino_acid [label="1-Aminocycloheptane-\n1-carboxylic Acid"];

Cycloheptanone -> Iminium_ion [label="+ NH₃, - H₂O"]; Iminium_ion -> Amino_nitrile [label="+ CN⁻"]; Amino_nitrile -> Amino_acid [label="Hydrolysis (H₃O⁺)"]; }

Figure 1: Strecker Synthesis Workflow.

Experimental Protocol (Adapted from general Strecker synthesis):

-

Imine Formation: Cycloheptanone is reacted with ammonia (or an ammonium salt like ammonium chloride) to form the corresponding imine. This reaction is typically carried out in an aqueous or alcoholic solution.

-

Nitrile Addition: A cyanide source, such as potassium cyanide or sodium cyanide, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form the α-amino nitrile.

-

Hydrolysis: The resulting α-amino nitrile is hydrolyzed under acidic conditions (e.g., by heating with hydrochloric acid) to yield 1-aminocycloheptane-1-carboxylic acid hydrochloride.

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, which can then be hydrolyzed to the desired amino acid.

Cycloheptanone [label="Cycloheptanone"]; Hydantoin [label="Spiro Hydantoin"]; Amino_acid [label="1-Aminocycloheptane-\n1-carboxylic Acid"];

Cycloheptanone -> Hydantoin [label="+ (NH₄)₂CO₃, KCN"]; Hydantoin -> Amino_acid [label="Hydrolysis (e.g., Ba(OH)₂)"]; }

Figure 2: Bucherer-Bergs Reaction Workflow.

Experimental Protocol (Adapted from general Bucherer-Bergs reaction):

-

Hydantoin Formation: Cycloheptanone is heated with a mixture of ammonium carbonate and potassium cyanide in a suitable solvent, typically aqueous ethanol. This reaction directly produces the spiro-hydantoin derivative.

-

Hydrolysis: The hydantoin is then hydrolyzed to 1-aminocycloheptane-1-carboxylic acid. This is often achieved by heating with a strong base, such as barium hydroxide, followed by acidification.

Part 2: Esterification of 1-Aminocycloheptane-1-carboxylic Acid

The final step is the esterification of the carboxylic acid group to form the methyl ester. The Fischer esterification is a common and effective method for this transformation.

Experimental Protocol (Fischer Esterification):

-

Reaction Setup: 1-Aminocycloheptane-1-carboxylic acid is suspended in methanol.

-

Acid Catalyst: A strong acid catalyst, such as thionyl chloride or hydrogen chloride gas, is slowly added to the cooled methanolic suspension. The use of thionyl chloride is advantageous as it reacts with methanol to form hydrogen chloride in situ, which acts as the catalyst, and sulfur dioxide and hydrogen chloride as byproducts are easily removed.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The solvent is removed under reduced pressure. The crude product, methyl 1-aminocycloheptane-1-carboxylate hydrochloride, can then be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether, to yield a crystalline solid.

Applications in Drug Development

While specific drugs derived from methyl 1-aminocycloheptane-1-carboxylate hydrochloride are not extensively documented in publicly available literature, the incorporation of cyclic amino acids into peptide and non-peptide scaffolds is a well-established strategy in medicinal chemistry. The cycloheptyl ring imposes conformational constraints on the molecule, which can lead to:

-

Increased Receptor Affinity and Selectivity: By locking the molecule into a specific conformation that is favorable for binding to a biological target.

-

Enhanced Metabolic Stability: The cyclic structure can protect against enzymatic degradation, thereby increasing the in vivo half-life of the drug candidate.

-

Improved Pharmacokinetic Properties: The lipophilicity of the cycloheptyl group can influence absorption, distribution, metabolism, and excretion (ADME) properties.

The tert-butyloxycarbonyl (Boc) protected form of 1-aminocycloheptane-1-carboxylic acid is commercially available and utilized in peptide synthesis.[1] This highlights the utility of this cyclic amino acid scaffold in constructing complex bioactive molecules.[1] Derivatives of other cyclic amino acids, such as 1-aminocyclopropanecarboxylic acid and 1-aminocyclobutanecarboxylic acid, have been investigated for their potential as NMDA receptor modulators and as components of immunomodulatory peptides.[2][3] It is plausible that derivatives of 1-aminocycloheptane-1-carboxylic acid could be explored for similar applications.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of methyl 1-aminocycloheptane-1-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.5-4.0 ppm. The protons of the cycloheptyl ring will appear as a complex multiplet in the aliphatic region (typically 1.0-2.5 ppm). The amine protons (-NH₃⁺) may be broad and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the ester at approximately 170-175 ppm. The methyl carbon of the ester will appear around 50-55 ppm. The quaternary carbon of the cycloheptyl ring attached to the amino and carboxyl groups would be expected in the range of 60-70 ppm, and the remaining six carbons of the cycloheptyl ring will show signals in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. For the free base (methyl 1-aminocycloheptane-1-carboxylate), the expected molecular ion peak [M]⁺ would be at m/z 171.12. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 172.13. The mass spectrum of the related 1-aminocycloheptanecarboxylic acid is available in public databases and shows characteristic fragmentation patterns that could be analogous.[4]

Safety Information

Safety Data Sheets (SDS) for methyl 1-aminocycloheptane-1-carboxylate hydrochloride indicate that it may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 1-aminocycloheptane-1-carboxylate hydrochloride is a valuable and versatile building block for organic synthesis and drug discovery. Its synthesis from readily available starting materials via established chemical transformations makes it an accessible tool for chemists. The unique conformational constraints imposed by the cycloheptyl ring offer opportunities for the design of novel therapeutic agents with potentially improved pharmacological profiles. While its direct application in marketed drugs is not yet prominent, the continued exploration of conformationally restricted amino acids in medicinal chemistry suggests that this compound and its derivatives hold promise for future drug development endeavors.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Aminocycloheptanecarboxylic acid | C8H15NO2 | CID 23378 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 1-aminocycloheptanecarboxylate

Introduction: The Significance of Methyl 1-aminocycloheptanecarboxylate

Methyl 1-aminocycloheptanecarboxylate belongs to the class of cyclic α-amino acid esters, which are crucial scaffolds in the design of conformationally constrained peptides and peptidomimetics. The seven-membered cycloheptyl ring imparts unique steric and conformational properties, making it an attractive moiety for modulating the biological activity and pharmacokinetic profiles of therapeutic agents. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and stability of this key synthetic intermediate.

This guide will detail the predicted ¹H NMR, ¹³C NMR, and mass spectrometry characteristics of the title compound. Furthermore, it will outline the standard methodologies for acquiring and interpreting this data, providing a framework for its empirical validation.

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed prediction of the NMR and MS spectra of Methyl 1-aminocycloheptanecarboxylate. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds, such as methyl 1-aminocyclohexanecarboxylate and other cyclic amino acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Methyl 1-aminocycloheptanecarboxylate, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen framework.

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the methyl ester protons, the amino group protons, and the cycloheptyl ring protons. The cycloheptyl protons will present as a series of complex, overlapping multiplets due to their diastereotopic nature and complex spin-spin coupling patterns.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.70 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |

| ~ 1.80 - 1.40 | Multiplet | 12H | Cycloheptyl CH₂ | Broad, overlapping signals for the six methylene groups of the cycloheptyl ring. The exact chemical shifts and multiplicities will be complex due to conformational flexibility. |

| ~ 1.70 | Broad Singlet | 2H | -NH₂ | The chemical shift of the amine protons is variable and depends on solvent, concentration, and temperature. It may exchange with D₂O. |

Note: The spectrum is predicted for a non-protonating solvent like CDCl₃. In a protic solvent or as the hydrochloride salt, the amine protons would appear further downfield and could couple to adjacent protons.

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 177 | C=O (Ester) | Characteristic chemical shift for an ester carbonyl carbon. |

| ~ 60 | Quaternary C-NH₂ | The quaternary carbon atom bonded to the amino and carboxyl groups. |

| ~ 52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~ 40 | Cycloheptyl CH₂ (α to C-N) | The two methylene carbons adjacent to the quaternary center will be shifted downfield. |

| ~ 30 - 25 | Cycloheptyl CH₂ | The remaining four methylene carbons of the cycloheptyl ring. Due to the ring's flexibility, some of these may have very similar chemical shifts. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For Methyl 1-aminocycloheptanecarboxylate, electrospray ionization (ESI) would be a suitable technique.

| Predicted m/z | Ion | Rationale |

| 172.13 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ion mode ESI. |

| 113.11 | [M-COOCH₃]⁺ | Loss of the methoxycarbonyl radical is a common fragmentation pathway for amino acid esters. |

| 96.10 | [M-NH₂-COOCH₃+H]⁺ | Subsequent loss of the amino group from the cycloheptyl ring. |

Experimental Protocols

To empirically validate the predicted data, the following experimental protocols are recommended.

NMR Data Acquisition

Sample Preparation:

-

Dissolve 5-10 mg of Methyl 1-aminocycloheptanecarboxylate (or its hydrochloride salt) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (300-500 MHz Spectrometer):

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Mass Spectrometry Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid for positive ion mode.

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be optimized to control fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the synthesis and analysis of Methyl 1-aminocycloheptanecarboxylate.

Caption: General workflow for the synthesis and spectroscopic analysis of Methyl 1-aminocycloheptanecarboxylate.

Caption: 2D representation of the molecular structure of Methyl 1-aminocycloheptanecarboxylate.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Methyl 1-aminocycloheptanecarboxylate. The presented ¹H NMR, ¹³C NMR, and mass spectrometry data are based on sound chemical principles and analogies to structurally related molecules. The outlined experimental protocols offer a clear path for the empirical verification of these predictions. By combining predictive analysis with robust experimental methodology, researchers can confidently identify and characterize this important synthetic building block, ensuring the integrity of their downstream applications in drug discovery and development.

References

Commercial Availability of Methyl 1-Aminocycloheptanecarboxylate: A Technical Guide for Researchers

Introduction

Methyl 1-aminocycloheptanecarboxylate, a cyclic amino acid ester, serves as a valuable building block for medicinal chemists and drug discovery professionals. Its unique seven-membered carbocyclic scaffold offers a desirable three-dimensional architecture, enabling the exploration of novel chemical space in the design of bioactive molecules. This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of Methyl 1-aminocycloheptanecarboxylate, with a focus on its hydrochloride salt, the most commonly available form.

Commercial Availability and Procurement

Methyl 1-aminocycloheptanecarboxylate is readily available from a variety of commercial suppliers, primarily as its hydrochloride salt (CAS No. 92398-50-0). The free base (CAS No. 183429-63-2) is also listed by some vendors but is less common. Researchers can procure this compound from global chemical suppliers and marketplaces.

Table 1: Prominent Commercial Suppliers

| Supplier | Product Form | Purity | Notes |

| BLD Pharmatech | Hydrochloride Salt | ≥95% | Offers various pack sizes. |

| Enamine | Hydrochloride Salt | ≥95% | Available through their building block collection. |

| abcr GmbH | Hydrochloride Salt | Inquire | Listed in their chemical catalog. |

| Fluorochem | Hydrochloride Salt | Inquire | Provides a Safety Data Sheet upon request. |

| CymitQuimica | Hydrochloride Salt | In-house | Offers the compound for research and development purposes. |

| SynHet | Hydrochloride Salt | >99% | Can provide Certificate of Analysis (COA) and various analytical data upon request.[1] |

Procurement Workflow:

The following diagram illustrates a typical workflow for procuring Methyl 1-aminocycloheptanecarboxylate hydrochloride for research purposes.

Caption: A streamlined workflow for the procurement of Methyl 1-aminocycloheptanecarboxylate hydrochloride.

Synthesis and Characterization

While commercially available, understanding the synthesis of Methyl 1-aminocycloheptanecarboxylate hydrochloride is crucial for researchers who may need to prepare it in-house or require a deeper understanding of its chemical properties. The most common synthetic route involves the esterification of 1-aminocycloheptanecarboxylic acid.

General Synthesis Protocol (Inferred from Analogous Preparations):

This protocol is based on established methods for the synthesis of similar amino acid esters.

Step 1: Esterification

-

Suspend 1-aminocycloheptanecarboxylic acid in anhydrous methanol at 0°C.

-

Slowly add thionyl chloride or acetyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas, so appropriate safety precautions must be taken.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude Methyl 1-aminocycloheptanecarboxylate hydrochloride.

Step 2: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/diethyl ether, to afford the pure hydrochloride salt as a white to off-white solid.

Characterization:

Due to the lack of publicly available, dedicated spectroscopic data for the title compound, the following are expected characteristic signals based on its structure and data from analogous compounds.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), multiplets for the cycloheptyl ring protons, and a broad singlet for the amine protons (which may exchange with D₂O).

-

¹³C NMR: Expected signals would include a peak for the ester carbonyl carbon (~175 ppm), a peak for the methyl ester carbon (~52 ppm), and several peaks in the aliphatic region for the cycloheptyl ring carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base.

Applications in Drug Discovery

Methyl 1-aminocycloheptanecarboxylate serves as a key intermediate in the synthesis of complex molecules with therapeutic potential. Its rigid, seven-membered ring system can impart favorable conformational constraints on the final molecule, potentially leading to enhanced binding affinity and selectivity for biological targets.

1. Neurotensin Receptor Modulators:

This compound has been utilized in the synthesis of selective nonpeptide neurotensin receptor type 2 (NTS2) compounds.[2][3] In a published study, Methyl 1-aminocycloheptanecarboxylate hydrochloride was used in an amide coupling reaction with a pyrazole carboxylic acid intermediate to generate a novel NTS2 modulator.[2][3] The resulting compound demonstrated potential for the treatment of pain.[2]

Amide Coupling Workflow:

The following diagram illustrates the general workflow for the amide coupling reaction.

Caption: A general workflow for the synthesis of neurotensin receptor modulators.

2. CGRP Receptor Antagonists:

Methyl 1-aminocycloheptanecarboxylate hydrochloride has also been employed as a building block in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists. These compounds are of significant interest for the treatment of migraine. The cycloheptyl moiety can be incorporated into the antagonist structure to probe the CGRP receptor binding pocket and optimize pharmacological properties.

Safety, Handling, and Storage

Based on the Safety Data Sheets (SDS) provided by suppliers, Methyl 1-aminocycloheptanecarboxylate hydrochloride is classified as an irritant.

Table 2: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 1-aminocycloheptanecarboxylate hydrochloride is a commercially accessible and valuable building block for the synthesis of novel therapeutic agents. Its unique structural features make it an attractive component for designing molecules targeting a range of biological receptors. Researchers can readily procure this compound from various suppliers and, with the information provided in this guide, can confidently incorporate it into their drug discovery programs.

References

-

Journal of Medicinal Chemistry. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound. [Link]

- Google Patents. US20070265225A1 - Substituted monocyclic CGRP receptor antagonists.

-

ACS Publications. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound. [Link]

Sources

Methodological & Application

Application Note: Strategies for Effective Amide Coupling with Methyl 1-aminocycloheptanecarboxylate

Introduction: The Challenge of Steric Hindrance

Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and peptide synthesis.[1][2][3] While numerous protocols exist, the successful coupling of sterically hindered substrates remains a significant challenge. Methyl 1-aminocycloheptanecarboxylate, an α,α-disubstituted amino acid ester, epitomizes this challenge. Its structure, featuring a quaternary carbon atom bearing both the amine and the ester functionalities, imposes severe steric constraints that hinder the approach of reagents and coupling partners.

Traditional coupling methods often result in low yields, slow reaction rates, or fail entirely when applied to such congested systems.[4][5] The diminished nucleophilicity of the secondary amine, shielded by the bulky cycloheptyl ring, necessitates the use of highly efficient activation methods and carefully optimized conditions to achieve desirable outcomes.

This application note provides a detailed guide for researchers tackling amide couplings with Methyl 1-aminocycloheptanecarboxylate and similar sterically demanding building blocks. We will explore the rationale behind selecting appropriate coupling reagents, present validated step-by-step protocols, and offer a framework for troubleshooting and optimization.

The Mechanistic Basis for Reagent Selection

The core principle of amide coupling involves the "activation" of a carboxylic acid to create a highly electrophilic species, which is then susceptible to nucleophilic attack by an amine.[1][6][7] For a hindered amine like Methyl 1-aminocycloheptanecarboxylate, the efficiency of this activation and the reactivity of the resulting intermediate are paramount.

Carbodiimide-Based Reagents

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators.[7][8] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement into a stable N-acylurea byproduct, terminating the desired reaction pathway.[8] To mitigate this and boost efficiency, additives like 1-hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[9][10][11] These additives trap the O-acylisourea to form an active ester, which is more stable against rearrangement but highly reactive towards the amine. While cost-effective, this approach may still be insufficient for extremely hindered couplings.[4]

Uronium/Aminium and Phosphonium Reagents

For challenging couplings, uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) offer superior performance.[10][12][13] These reagents are pre-activated systems incorporating a HOBt or HOAt moiety.

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for hindered systems.[9][10][13] The incorporation of the HOAt moiety leads to the formation of a highly reactive O-acylisourea active ester with minimal epimerization risk in chiral systems.[14]

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that also demonstrates high efficiency.[10][12] A key advantage of phosphonium salts is that they do not react with the free amine component, preventing the formation of guanidinium byproducts—a known side reaction with uronium reagents when they are used in excess.[10][13]

The choice between these classes often depends on the specific substrates and the scale of the reaction, with HATU generally providing the highest reactivity for difficult cases.

Visualizing the Coupling Workflow

To guide the experimental design, the following diagrams illustrate the general mechanism of amide bond formation and a decision-making workflow for selecting an appropriate protocol.

Caption: Generalized two-step amide coupling mechanism.

Caption: Decision workflow for selecting a coupling protocol.

Experimental Protocols

Safety Note: Always handle coupling reagents and bases in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOAt Mediated Coupling

This protocol is a robust starting point, balancing cost and effectiveness. The use of HOAt is strongly recommended over HOBt for hindered substrates.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Methyl 1-aminocycloheptanecarboxylate hydrochloride (1.1 equiv)

-

EDC·HCl (1.5 equiv)

-

HOAt (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), Methyl 1-aminocycloheptanecarboxylate hydrochloride (1.1 equiv), and HOAt (1.5 equiv).

-

Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Cool the mixture to 0 °C using an ice bath.

-

Add DIPEA (3.0-4.0 equiv) dropwise. The extra base is required to neutralize the amine hydrochloride salt and facilitate the coupling.

-

Add EDC·HCl (1.5 equiv) portion-wise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.[15] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

This is the recommended high-potency method for achieving good yields with sterically demanding substrates.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Methyl 1-aminocycloheptanecarboxylate hydrochloride (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA or 2,4,6-Collidine (3.0 equiv)

-

Anhydrous DMF or Dichloromethane (DCM)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

-

Add anhydrous DMF or DCM (0.1-0.5 M).

-

Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the reactive HOAt ester.[14][16]

-

Add a solution of Methyl 1-aminocycloheptanecarboxylate hydrochloride (1.1 equiv) in a minimal amount of DMF/DCM.

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: If using DCM, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform the aqueous LiCl wash as described in Protocol 1.[15] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography. The byproducts from HATU (tetramethylurea and HOAt) are generally water-soluble and easily removed during work-up.[14]

Protocol 3: PyBOP Mediated Coupling

An excellent alternative to HATU, particularly if guanidinylation side products are a concern.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Methyl 1-aminocycloheptanecarboxylate hydrochloride (1.1 equiv)

-

PyBOP (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF

Procedure:

-

Combine the carboxylic acid (1.0 equiv), Methyl 1-aminocycloheptanecarboxylate hydrochloride (1.1 equiv), and PyBOP (1.2 equiv) in a dry flask under an inert atmosphere.

-

Add anhydrous DMF (0.1-0.5 M).

-

Cool the mixture to 0 °C.

-

Add DIPEA (3.0 equiv) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Follow the work-up procedure described in Protocol 1 (aqueous LiCl wash). The phosphonium-related byproducts are water-soluble.

-

Purification: Purify the crude product by flash column chromatography.

Data Summary and Optimization

The following table provides a comparative overview of the protocols and key optimization parameters.

| Parameter | Protocol 1: EDC/HOAt | Protocol 2: HATU | Protocol 3: PyBOP | Rationale & Optimization Tips |

| Reactivity | Moderate to Good | Excellent | Very Good | For failed or low-yielding reactions, switching from EDC to HATU is the most effective step.[10][17] |

| Cost | Low | High | High | EDC is significantly cheaper, making it suitable for initial screening and large-scale synthesis if effective. |

| Base | DIPEA | DIPEA, Collidine | DIPEA | A non-nucleophilic base is crucial. Use 1 extra equivalent of base per HCl salt present. |

| Solvent | DMF | DMF, DCM, ACN | DMF, DCM | DMF is generally superior for solubility, but DCM can simplify work-up.[15] |

| Pre-activation | Not standard | Recommended (15-20 min) | Not typically required | Pre-activating the acid with HATU and base before adding the amine can improve yields.[16] |

| Side Reactions | N-acylurea formation | Guanidinylation of amine (if HATU is in excess) | Minimal | Use a slight excess of the carboxylic acid relative to HATU to prevent guanidinylation.[13] Phosphonium reagents like PyBOP avoid this issue.[10] |

| Temperature | 0 °C to RT | RT | 0 °C to RT | For extremely sluggish reactions, gentle heating (40-50 °C) can be explored, but may increase side reactions. |

Conclusion

The successful amide coupling of Methyl 1-aminocycloheptanecarboxylate hinges on overcoming significant steric hindrance through the use of powerful coupling reagents and optimized conditions. While EDC/HOAt provides a viable starting point, uronium (HATU) and phosphonium (PyBOP) reagents are superior for ensuring high conversion and clean reaction profiles. The HATU-mediated protocol, incorporating a pre-activation step, is recommended as the gold standard for this and other challenging α,α-disubstituted amino acid derivatives. By understanding the principles behind reagent choice and following these detailed protocols, researchers can confidently incorporate this valuable building block into their synthetic targets.

References

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

-

Thiéle, C. (n.d.). 3.7 Phosphonium Salts. Science of Synthesis. Retrieved from [Link]

-

Stash, A. et al. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]

- Google Patents. (1990). WO1990010009A1 - Phosphonium salts as peptide coupling reagents.

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Retrieved from [Link]

-

Stash, A. et al. (2020, July 30). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[13]uril. ChemRxiv. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

Katritzky, A. R. et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2000(10), 1368-1372. Retrieved from [Link]

-

Gunda, P. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152734. Retrieved from [Link]

-

Franzini, R. M. et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 25(3), 561-569. Retrieved from [Link]

-

Lipshutz, B. H. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(6), 2434-2445. Retrieved from [Link]

-

Tsubogo, T. et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(5), 1431-1434. Retrieved from [Link]

-

Kumar, A. et al. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(11), 3326. Retrieved from [Link]

-

Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

-

YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

-

Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

-

ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

-

Reddit. (2025, September 13). What is the correct order of addition for EDCI and HOBt?. r/Chempros. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective amide bond formation from amino acids. Retrieved from [Link]

-

Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

YouTube. (2016, May 9). Amino acids and amide bond formation. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. thieme.de [thieme.de]

- 6. WO1990010009A1 - Phosphonium salts as peptide coupling reagents - Google Patents [patents.google.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Carbodiimide - Wikipedia [en.wikipedia.org]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. reddit.com [reddit.com]

- 16. reddit.com [reddit.com]

- 17. scispace.com [scispace.com]

Application Note: Strategic Incorporation of Methyl 1-aminocycloheptanecarboxylate for Advanced Peptide Therapeutics

Introduction: The Value of Conformational Constraint in Peptide Drug Design

The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to enzymatic degradation. Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations.[1] By rigidifying the peptide's structure, we can enhance its binding affinity to biological targets, improve metabolic stability, and increase receptor specificity.[1] Non-natural amino acids, particularly cyclic residues like Methyl 1-aminocycloheptanecarboxylate, are exceptional tools for inducing these favorable conformational biases.[2][3]

Methyl 1-aminocycloheptanecarboxylate is an α,α-disubstituted cyclic amino acid. Its rigid cycloheptyl ring imposes significant steric hindrance, restricting the rotational freedom of the peptide backbone around the adjacent phi (Φ) and psi (Ψ) dihedral angles. This pre-organization of the peptide into a specific bioactive conformation can lead to a significant increase in potency and a reduction in off-target effects. This application note provides a comprehensive guide and a robust protocol for the efficient incorporation of this valuable building block into peptide sequences using solid-phase peptide synthesis (SPPS).

Reagent Properties and Handling

-

Compound: Methyl 1-aminocycloheptanecarboxylate Hydrochloride

-

Structure:

-

Key Characteristics: As an α,α-disubstituted amino acid, the primary amine is sterically hindered. This property is key to its conformational effects but also presents a challenge for standard peptide coupling protocols, necessitating more powerful activation methods. The compound is typically supplied as a hydrochloride salt and should be stored in a desiccator. The Fmoc-protected version (Fmoc-Methyl 1-aminocycloheptanecarboxylate-OH) is the recommended starting material for the protocol below.

-

Core Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual incorporation of Fmoc-Methyl 1-aminocycloheptanecarboxylate into a growing peptide chain on a solid support resin. It assumes a standard Fmoc/tBu strategy. [4][5][6]

Materials and Reagents

-

Fmoc-protected resin (e.g., Rink Amide, 100-200 mesh) [7]* Fmoc-Methyl 1-aminocycloheptanecarboxylate-OH

-

Other required Fmoc-protected amino acids

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF) [7]* Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) [4]* SPPS reaction vessel

-

Inert gas (Nitrogen or Argon)

Step-by-Step Incorporation Workflow

This procedure describes a single coupling cycle for the target amino acid.

-

Resin Swelling & Preparation:

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

-

-

Activation and Coupling of Methyl 1-aminocycloheptanecarboxylate:

-

Rationale: Due to the steric hindrance of the α,α-disubstituted cycloheptyl group, a standard carbodiimide coupling (like DCC/HOBt) is often inefficient. [9]A more potent uronium/aminium-based reagent like HATU is required. [10]HATU forms a highly reactive OAt-active ester, which overcomes the steric barrier for efficient acylation. * In a separate vial, dissolve Fmoc-Methyl 1-aminocycloheptanecarboxylate-OH (3 eq.), HATU (2.9 eq.), in DMF.

-

Add DIPEA (6 eq.) to the mixture. The solution should turn yellow, indicating the formation of the active ester.

-

Allow the activation to proceed for 2-5 minutes. Do not pre-activate for extended periods.

-

Immediately add the activation solution to the deprotected peptide-resin.

-